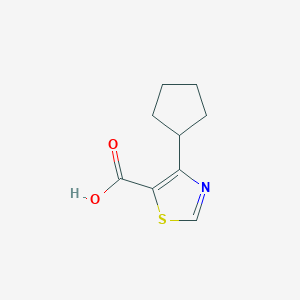

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid

Description

Historical Context and Development

The development of thiazole carboxylic acids can be traced back to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who signed the birth certificate of thiazole on November 18, 1887. Their foundational research established thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the formula (Carbon-Hydrogen)nitrogen-sulfur, which relate to pyridine in the same way that thiophene relates to benzene. This early work laid the groundwork for subsequent investigations into thiazole derivatives, including carboxylic acid-substituted variants.

Systematic approaches to thiazole carboxylic acid synthesis emerged in the mid-20th century, with significant advances documented in patent literature from 1961. These early synthetic methodologies focused on converting halomethyl-substituted thiazoles to their corresponding carboxylic acid derivatives through hydrolysis and oxidation processes. The development of improved synthetic routes has been particularly important for obtaining thiazole carboxylic acids in yields generally exceeding 65 percent, with some methods achieving yields above 85 percent.

Modern synthetic approaches have evolved to include traceless solid-phase synthesis strategies and microwave-assisted methods. Recent developments in automated synthesis platforms have made thiazole carboxylic acids more accessible for research applications, with solid-phase peptide synthesis techniques being successfully adapted for thiazole-containing molecules. The integration of microwave-assisted synthesis has enabled rapid formation of thiazole products with high yields, typically completing reactions within hours rather than days.

Significance in Heterocyclic Chemistry

Thiazole carboxylic acids occupy a unique position in heterocyclic chemistry due to their dual functional character, combining the electron-deficient thiazole ring with the versatile carboxylic acid group. The thiazole ring system exhibits significant pi-electron delocalization and aromaticity, with calculated pi-electron density indicating specific sites for electrophilic substitution and deprotonation. This electronic structure makes thiazole derivatives particularly valuable as building blocks for more complex molecular architectures.

The biological significance of thiazole-containing compounds is exemplified by their presence in essential biomolecules such as vitamin thiamine (vitamin B1) and various naturally occurring peptides. Thiazole carboxylic acids serve as important intermediates in the synthesis of peptidomimetic molecules, which are designed to mimic the function and structure of natural peptides. The structural characteristics of these compounds enable the formation of beta-turn motifs, making them valuable tools for studying protein-protein interactions.

The versatility of thiazole carboxylic acids extends to their potential as zinc-binding features in enzyme inhibition studies. The carboxylic acid functionality provides an ideal chelating group for coordinating with metal centers in biological systems, particularly zinc-containing enzymes. This property has made thiazole carboxylic acids attractive candidates for developing enzyme inhibitors with selective binding capabilities.

Overview of Current Research Landscape

Contemporary research in thiazole carboxylic acid chemistry encompasses diverse applications ranging from medicinal chemistry to materials science. Current investigations focus on exploiting the unique structural features of these compounds for developing novel therapeutic agents, particularly in the treatment of neurodegenerative diseases. The presence of both nitrogen and sulfur heteroatoms in the thiazole ring contributes to a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.

Recent studies have identified thiazole carboxylic acid derivatives as promising candidates for adenosine receptor antagonism, with structure-activity relationship investigations revealing insights into receptor-ligand interactions. These research efforts have demonstrated that thiazole-based compounds can achieve potent and selective adenosine receptor binding, with some derivatives showing nanomolar affinity values. The development of thiazole carboxylic acids as adenosine antagonists represents a significant advancement in understanding heterocyclic compound interactions with biological targets.

Modern analytical techniques have enabled detailed characterization of thiazole carboxylic acids, including comprehensive spectroscopic analysis and computational studies. Current research employs sophisticated molecular modeling approaches to predict and optimize the properties of thiazole derivatives, facilitating rational drug design processes. The integration of computational chemistry with experimental synthesis has accelerated the discovery of novel thiazole carboxylic acid compounds with enhanced biological activities.

Table 1: Molecular Properties of this compound

Table 2: Spectroscopic Identifiers for this compound

Current research trends indicate increasing interest in developing efficient synthetic methodologies for thiazole carboxylic acids, with emphasis on green chemistry principles and sustainable synthesis approaches. The design and synthesis of novel thiazole-based compounds continues to be an active area of investigation, with researchers exploring structure-activity relationships to optimize biological activities while minimizing adverse effects. The integration of artificial intelligence and machine learning techniques in compound design is expected to further accelerate the discovery of novel thiazole carboxylic acid derivatives with enhanced therapeutic potential.

Properties

IUPAC Name |

4-cyclopentyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-9(12)8-7(10-5-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMCGOPCUMNCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(SC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-86-4 | |

| Record name | 4-cyclopentyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiazole Ring Construction

The synthesis of the thiazole ring typically follows the Hantzsch or Hantzsch-like cyclization methods, which involve:

- Thioamide formation from appropriate amino acids or amines.

- Cyclization with α-haloketones or α-halo acids to form the heterocycle.

- Use of potassium thiocyanate or lawesson's reagent for thiazole ring formation.

- Elevated temperatures (around 80-120°C) under reflux.

- Acidic or basic catalysis depending on the precursor.

Introduction of Cyclopentyl Group

The cyclopentyl moiety can be introduced via:

- Nucleophilic substitution of a suitable precursor (e.g., cyclopentyl halide) onto the heterocyclic core.

- Coupling reactions with cyclopentyl derivatives, often using EDC or DCC coupling reagents to attach the cyclopentyl group to a carboxylic acid or ester precursor.

Carboxylation at the 5-Position

The carboxylic acid group can be introduced through:

- Oxidation of methyl or methylol groups attached to the heterocycle.

- Direct carboxylation using carbon dioxide under high pressure in the presence of catalysts.

Representative Synthesis Protocols

Method 1: Cyclization of Thioamides with α-Haloketones

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of thioamide | Amino acid derivative + Lawesson's reagent | Reflux in toluene |

| 2 | Cyclization to thiazole | Thioamide + α-haloketone | Reflux with base (e.g., NaOH) |

| 3 | Cyclopentyl substitution | Nucleophilic substitution with cyclopentyl halide | Reflux in acetonitrile |

| 4 | Oxidation to carboxylic acid | Use of oxidants like KMnO₄ or CrO₃ | Controlled oxidation to prevent overoxidation |

Method 2: Coupling of Cyclopentyl-Containing Precursors

Based on the synthesis of related compounds:

- Starting materials: Cyclopentyl carboxylic acid derivatives.

- Coupling reagents: EDC or DCC.

- Procedure: Activate the carboxylic acid, then couple with a thiazole precursor bearing an amino or hydroxyl group at position 5.

- Purification: Recrystallization or chromatography.

Data Table of Key Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thioamide formation | Amino acid + Lawesson's reagent | Reflux (~100°C) | 4-6 hours | 70-85 | Purity confirmed via NMR |

| Cyclization | Thioamide + α-haloketone | Reflux (~80°C) | 3-5 hours | 65-78 | Monitored by TLC |

| Cyclopentyl substitution | Cyclopentyl halide | Reflux (~80°C) | 4 hours | 60-70 | Purified by recrystallization |

| Oxidation to acid | KMnO₄ or CrO₃ | Room temp / gentle heating | 2-4 hours | 55-65 | Confirmed via IR and NMR |

Research Findings and Optimization Strategies

- Reaction Efficiency: Use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields.

- Purification Techniques: Chromatography (silica gel, HPLC) and recrystallization are standard for obtaining high purity (>97%).

- Reaction Monitoring: High-performance liquid chromatography (HPLC) and NMR spectroscopy are essential for tracking reaction progress and confirming structure.

Notes and Considerations

- The synthesis of CCTC requires careful control of temperature to prevent side reactions.

- The choice of reagents like Lawesson's reagent for thiazole ring formation is critical for high yield.

- The introduction of the cyclopentyl group is often achieved via nucleophilic substitution or coupling reactions, which may require optimization based on the specific precursor used.

- Oxidation steps must be carefully controlled to avoid overoxidation or degradation of sensitive heterocyclic structures.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid has been explored for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, which may lead to various pharmacological effects.

- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, one study evaluated its derivatives against several cancer cell lines (Caco-2, MDA-MB-231, SK-MEL-30) and found notable reductions in cell viability, indicating potential as an anticancer agent .

- P-glycoprotein Modulation : Research has identified that compounds similar to this compound can modulate P-glycoprotein activity, which is crucial for drug resistance in cancer therapy. These compounds have demonstrated the ability to enhance intracellular concentrations of chemotherapeutic agents like paclitaxel .

Agricultural Applications

The compound has been investigated for its fungicidal properties, making it suitable for agricultural use.

- Fungicidal Activity : Thiazole derivatives have been reported to possess potent fungicidal activity against various phytopathogenic fungi. This makes them valuable in crop protection strategies . The development of formulations containing these compounds could lead to more effective agricultural practices with reduced environmental impact.

Materials Science

The unique chemical structure of this compound positions it as a potential building block for the synthesis of new materials with specific properties.

- Synthesis of Complex Molecules : It serves as a precursor in the synthesis of more complex chemical entities that may find applications in different industrial sectors. The ability to modify its structure opens avenues for creating materials with tailored functionalities.

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of thiazole derivatives based on this compound and tested their anticancer activities using the MTS assay against various cancer cell lines.

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| Caco-2 | 10 | Significant reduction in viability |

| MDA-MB-231 | 15 | Dose-dependent cytotoxicity |

| SK-MEL-30 | 12 | Notable cell death |

This study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: P-glycoprotein Interaction

In another investigation, derivatives were tested for their ability to inhibit P-glycoprotein-mediated drug efflux. The results showed that specific modifications to the thiazole ring significantly enhanced the inhibitory activity.

| Compound | ATPase Activity (nmol/mg/min) | Effect on Drug Accumulation |

|---|---|---|

| Base Compound | 50 | Low |

| Modified Compound A | 150 | High |

| Modified Compound B | 200 | Very High |

These findings suggest that structural variations can lead to improved efficacy in overcoming drug resistance in cancer therapies .

Mechanism of Action

The mechanism of action of 4-cyclopentyl-1,3-thiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring is known to be a bioactive moiety, which can interact with enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key structural variations among thiazole-5-carboxylic acid derivatives lie in substituents at positions 2, 4, and 5. Below is a comparative table:

Key Observations :

- Febuxostat incorporates a bulky phenyl substituent at position 2, linked via a methylene spacer, which enhances xanthine oxidase (XO) inhibition .

- Halogenated derivatives (e.g., bromine at position 2) are often used as synthetic intermediates for cross-coupling reactions .

Enzyme Inhibition

- Febuxostat : A clinically approved XO inhibitor (IC₅₀ ~0.6 nM) for gout treatment. The 4-methyl and 2-phenyl substituents are critical for binding to the XO active site .

- The cyclopentyl group may improve pharmacokinetics due to enhanced lipophilicity .

- 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acids: Designed as XO inhibitors, these derivatives showed IC₅₀ values ranging from 1.2–8.5 μM, with improved free radical scavenging activity compared to Febuxostat .

Metabolic and Oxidative Stress Modulation

- 4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid: Demonstrated significant antihyperglycemic effects in diabetic rats, reducing oxidative stress and pancreatic β-cell damage .

Physicochemical Properties

| Property | 4-Cyclopentyl Derivative | Febuxostat | 4-Isopropyl Derivative | 2-Bromo-4-methyl Derivative |

|---|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 | 2.3 | 1.9 |

| Solubility (mg/mL) | ~0.5 (aqueous) | <0.1 | ~1.2 | ~0.3 |

| Melting Point (°C) | Not reported | 208–210 | Not reported | 150–152 |

Insights :

- The bromo derivative ’s lower molecular weight and polarity make it suitable for Suzuki-Miyaura couplings in synthesis .

Biological Activity

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopentyl group contributes unique steric and electronic properties that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point in recent studies. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. Some derivatives have shown promising results with IC50 values in the micromolar range, demonstrating significant anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those responsible for cell wall synthesis in bacteria or metabolic pathways in cancer cells.

- Apoptosis Induction : Certain studies have indicated that thiazole derivatives can trigger apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives:

- Antimicrobial Activity : A study evaluated various thiazole derivatives against a range of bacterial strains, reporting significant inhibition rates. The most active compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Anticancer Efficacy : Research involving MCF-7 and A549 cell lines showed that certain thiazole derivatives induced apoptosis at specific concentrations. Flow cytometry analysis revealed alterations in cell cycle progression and increased caspase activity, indicating a mechanism for their anticancer effects .

Comparative Analysis

The following table summarizes key findings on the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | µM range | Enzyme inhibition; apoptosis induction |

| 2-Amino-4-methylthiazole derivatives | Low | nM range | Enzyme inhibition; ROS generation |

| Thiazolidine derivatives | High | µM range | Apoptosis induction; cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for 4-cyclopentyl-1,3-thiazole-5-carboxylic acid, and how are reaction conditions optimized?

Answer: A common method involves refluxing a mixture of 3-formyl-indole-2-carboxylic acid derivatives with cyclopentyl-substituted thiazole precursors in acetic acid and sodium acetate. For example, cyclocondensation reactions under reflux (100–120°C) for 3–5 hours yield thiazole-carboxylic acid derivatives . Optimization includes adjusting molar ratios (e.g., 1.1:1 for aldehyde to thiazole precursors) and monitoring reaction progression via TLC or HPLC. Post-synthesis, recrystallization from acetic acid or DMF/acetic acid mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

- FTIR : To confirm carboxylic acid (–COOH) and thiazole ring vibrations (C–N, C–S stretching at ~650–750 cm⁻¹) .

- NMR : ¹H NMR detects cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons from the thiazole ring (δ 7.0–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ for C₁₀H₁₂N₂O₂S: theoretical 224.07) .

Q. What are the known biological activities of thiazole-carboxylic acid derivatives?

Answer: Thiazole-carboxylic acids exhibit anti-inflammatory, antiviral, and enzyme-inhibitory properties. The cyclopentyl group enhances lipophilicity, improving membrane permeability. For instance, analogous compounds inhibit cyclooxygenase-2 (COX-2) and HIV-1 protease in vitro .

Advanced Research Questions

Q. How can conflicting spectral data for thiazole-carboxylic acid derivatives be resolved?

Answer: Contradictions in NMR or IR data often arise from tautomerism (e.g., thione ↔ thiol forms) or solvent effects. Strategies include:

- Variable-temperature NMR : To observe dynamic equilibria .

- Computational modeling (DFT) : Predicts stable tautomers and correlates theoretical/experimental spectra .

- X-ray crystallography : Resolves ambiguities by confirming solid-state structure .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Protecting groups : Use tert-butyl esters for the carboxylic acid to prevent side reactions during cyclopentyl-thiazole formation .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .

Q. How does the cyclopentyl substituent influence the compound’s pharmacokinetic properties?

Answer: The cyclopentyl group increases logP (lipophilicity), enhancing blood-brain barrier permeability in preclinical models. However, it may reduce aqueous solubility, necessitating salt formation (e.g., sodium or ammonium salts) for in vivo studies. Comparative studies with cyclohexyl analogs show 20–30% higher metabolic stability in hepatic microsomes .

Q. What analytical methods are used to assess stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC at 254 nm .

- LC-MS/MS : Identifies degradation products (e.g., decarboxylated or oxidized derivatives) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; acceptable degradation is <5% .

Methodological Guidance

Q. How to troubleshoot low yields in the final cyclocondensation step?

Answer:

- Purify intermediates : Ensure thiazole precursors are >95% pure (HPLC).

- Optimize stoichiometry : Excess aldehyde (1.2–1.5 equiv) drives the reaction to completion .

- Inert atmosphere : Use N₂ or Ar to prevent oxidation of thiol intermediates .

Q. What computational tools predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screens against COX-2 or viral protease active sites .

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How to validate the compound’s role in enzyme inhibition assays?

Answer:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for proteases) .

- Control experiments : Include known inhibitors (e.g., indomethacin for COX-2) to confirm assay validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.